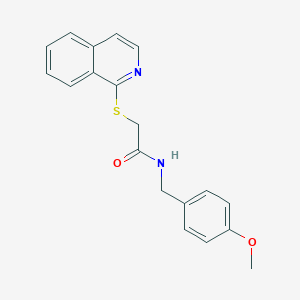
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide, also known as ISO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ISO is a small molecule that belongs to the class of sulfhydryl-containing compounds, which have been shown to exhibit a broad range of biological activities.
作用机制
The mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in the regulation of oxidative stress. In addition, 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in lab experiments is its relatively low toxicity compared to other sulfhydryl-containing compounds. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to exhibit low cytotoxicity in various cell lines, which makes it a promising candidate for further investigation. However, one of the limitations of using 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in lab experiments is its relatively low solubility in water. This can make it challenging to prepare solutions of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide for use in cell culture experiments.
未来方向
There are several future directions for the investigation of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide. One potential direction is the investigation of the efficacy of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in animal models of various diseases, such as cancer and neurodegenerative disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in vivo. This could provide valuable information on the optimal dosing and administration of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide for therapeutic applications. Finally, further investigation of the mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide could provide insights into its potential therapeutic applications and identify new targets for drug development.
Conclusion
In conclusion, 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been investigated for its potential efficacy in various diseases, including cancer, neurodegenerative disorders, and inflammation. The mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the investigation of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide, including the investigation of its efficacy in animal models and the investigation of its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide involves the reaction of 2-mercapto-1-isoquinoline with 4-methoxybenzylbromide and acetic anhydride in the presence of an acid catalyst. The resulting product is then purified by column chromatography. The yield of the synthesis method is typically around 50%, and the purity of the final product can be confirmed by NMR and mass spectrometry.
科学研究应用
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide |
|---|---|
分子式 |
C19H18N2O2S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-isoquinolin-1-ylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-8-6-14(7-9-16)12-21-18(22)13-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12-13H2,1H3,(H,21,22) |
InChI 键 |
WNELSMDSBNAZAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
